molecular formula C12H19NO2 B2758701 (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine CAS No. 2248172-59-8

(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

Cat. No. B2758701
CAS RN: 2248172-59-8
M. Wt: 209.289
InChI Key: DKJSHDOWDCAAQI-VIFPVBQESA-N
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Description

(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine, also known as DOM, is a psychoactive drug that belongs to the amphetamine class. It is a potent hallucinogen and is known for its ability to induce intense and long-lasting effects on the human mind. DOM is a Schedule I controlled substance in the United States, meaning it has a high potential for abuse and no accepted medical use. Despite its illegal status, DOM has been the subject of scientific research, which has revealed valuable information about its synthesis, mechanism of action, and physiological effects.

Mechanism of Action

The mechanism of action of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine involves the activation of serotonin receptors, particularly the 5-HT2A receptor. This leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, perception, and cognition. The activation of these receptors also leads to changes in the activity of brain regions involved in the processing of sensory information, which can result in altered perceptions and hallucinations.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine are complex and can vary depending on the dose and individual factors. (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine has been found to increase heart rate, blood pressure, and body temperature, as well as cause dilated pupils and altered perception of time. It can also induce intense visual and auditory hallucinations, as well as feelings of euphoria, anxiety, and paranoia. The effects of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine can last for up to 24 hours, making it one of the longest-lasting hallucinogens.

Advantages and Limitations for Lab Experiments

The advantages of using (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine in scientific research include its potent and long-lasting effects, which allow researchers to study the effects of hallucinogens on the human brain over an extended period. However, the use of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine in lab experiments is limited by its illegal status and potential for abuse. Additionally, the complex synthesis of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine requires specialized knowledge and equipment, making it difficult for researchers to obtain and use.

Future Directions

Future research on (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine could focus on its potential therapeutic uses, particularly in the treatment of mental health disorders such as depression and anxiety. Studies could also investigate the effects of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine on brain connectivity and network dynamics, as well as its potential to induce long-term changes in brain function. Additionally, research could explore the use of novel imaging techniques, such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET), to better understand the neurochemical and physiological effects of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine.

Synthesis Methods

The synthesis of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine involves the condensation of 2,5-dimethoxybenzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield 2,5-dimethoxyphenethylamine. This intermediate is then methylated with iodomethane to produce (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine. The synthesis of (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine is complex and requires specialized knowledge and equipment.

Scientific Research Applications

(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine has been used in scientific research to study the effects of hallucinogens on the human brain. It has been found to activate serotonin receptors, particularly the 5-HT2A receptor, which plays a key role in the regulation of mood, perception, and cognition. Research on (2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine has also provided insight into the neurochemical mechanisms underlying hallucinations and altered states of consciousness.

properties

IUPAC Name

(2S)-3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6,8,13H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKJSHDOWDCAAQI-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)OC)OC)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

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